molecular formula C11H20N2O3 B8572127 tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate CAS No. 1190392-69-8

tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate

Cat. No. B8572127
M. Wt: 228.29 g/mol
InChI Key: SBWFHQQFTPEOMT-UHFFFAOYSA-N
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Patent
US08653260B2

Procedure details

A solution of 0.30 g (2.6 mmol) of 1-methyltetrahydropyrimidin-2(1H)-one from step A above in 5 mL of anhydrous DMF was added to a 10 mL round bottom flask containing 0.16 g (4.2 mmol) of a 60% sodium hydride suspension in mineral oil under an atmosphere of nitrogen. After stirring for 10 min 0.62 g (3.2 mmol) of tert-butyl bromoacetate was added in one portion and the reaction mixture was allowed to stir overnight. The reaction mixture was then quenched with 5 mL of a saturated aqueous ammonium chloride solution and then diluted with 20 mL of water. The resulting suspension was extracted with ethyl acetate (3×10 mL) and the combined organics were washed with water (2×3 mL), brine (1×3 mL) and dried over magnesium sulfate. The mixture was filtered, evaporated and purified by silica gel chromatography eluting with a 0-5% methanol in ethyl acetate gradient to afford the title compound as a clear oil (0.090 g, 15%). 1HNMR (500 MHz, CDCl3) δ: 3.88 (s, 2H), 3.23 (t, J=6 Hz, 2H), 3.20 (t, J=6 Hz, 2H), 2.84 (s, 3H), 1.94-1.89 (m, 2H), 1.37 (s, 9H). LC-MS: m/z (ES) 229 (MH)+.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.62 g
Type
reactant
Reaction Step Three
Yield
15%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH2:5][NH:4][C:3]1=[O:8].[H-].[Na+].Br[CH2:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14]>CN(C=O)C>[CH3:1][N:2]1[CH2:7][CH2:6][CH2:5][N:4]([CH2:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[C:3]1=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
CN1C(NCCC1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.62 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with 5 mL of a saturated aqueous ammonium chloride solution
ADDITION
Type
ADDITION
Details
diluted with 20 mL of water
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with ethyl acetate (3×10 mL)
WASH
Type
WASH
Details
the combined organics were washed with water (2×3 mL), brine (1×3 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a 0-5% methanol in ethyl acetate gradient

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C(N(CCC1)CC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.09 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 15.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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